molecular formula C30H28N2O7S B11082466 2-Phenylethyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11082466
M. Wt: 560.6 g/mol
InChI Key: RCAKPRFFNSDLFX-UHFFFAOYSA-N
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Description

2-Phenylethyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The key steps may include:

    Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine.

    Functionalization of the aromatic ring: Introduction of the nitro, methoxy, and hydroxy groups on the phenyl ring can be done through nitration, methylation, and hydroxylation reactions, respectively.

    Attachment of the thiophene ring: This can be done through a Suzuki coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a halogenated precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-phenylethanol.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a quinone derivative, while reduction of the nitro group can yield an amino derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic agent due to its diverse biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammatory pathways, bind to DNA or proteins to exert antimicrobial effects, or induce apoptosis in cancer cells through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline derivatives: These compounds share the hexahydroquinoline core and exhibit similar biological activities.

    Thiophene-containing compounds: These compounds contain a thiophene ring and are known for their diverse chemical and biological properties.

Uniqueness

2-Phenylethyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C30H28N2O7S

Molecular Weight

560.6 g/mol

IUPAC Name

2-phenylethyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C30H28N2O7S/c1-17-26(30(35)39-11-10-18-7-4-3-5-8-18)27(20-14-22(32(36)37)29(34)24(16-20)38-2)28-21(31-17)13-19(15-23(28)33)25-9-6-12-40-25/h3-9,12,14,16,19,27,31,34H,10-11,13,15H2,1-2H3

InChI Key

RCAKPRFFNSDLFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=C(C(=C4)OC)O)[N+](=O)[O-])C(=O)OCCC5=CC=CC=C5

Origin of Product

United States

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